Selectivity Profile: PAK4 Inhibition vs. Other PAK Family Members
LCH-7749944 exhibits a distinct selectivity window within the PAK family. While it potently inhibits PAK4 with an IC50 of 14.93 μM, it demonstrates significantly weaker inhibitory effects against the related kinases PAK1, PAK5, and PAK6 . In contrast, the Group II selective inhibitor GNE-2861 shows nanomolar potency against PAK4 (7.5 nM), PAK5 (36 nM), and PAK6 (126 nM), indicating a broader Group II inhibition profile . Furthermore, PF-3758309 is a potent pan-PAK inhibitor, targeting both Group I and Group II PAKs with sub-nanomolar to low nanomolar potency [1]. This data positions LCH-7749944 as a more PAK4-restricted tool compared to these alternatives, which is critical for experiments aimed at isolating PAK4-specific functions.
| Evidence Dimension | Inhibitory Potency (IC50) Against PAK Family Kinases |
|---|---|
| Target Compound Data | PAK4: 14.93 μM; PAK1, PAK5, PAK6: Less potent (exact values not reported but described as 'less potently inhibitory effect') |
| Comparator Or Baseline | GNE-2861: PAK4 IC50 = 7.5 nM, PAK5 IC50 = 36 nM, PAK6 IC50 = 126 nM; PF-3758309: Pan-PAK inhibition with sub-nanomolar to low nM potency |
| Quantified Difference | LCH-7749944 shows a >1,000-fold lower potency against PAK4 compared to GNE-2861, but its selectivity profile (weaker PAK1/5/6 inhibition) distinguishes it from both the broad Group II inhibitor GNE-2861 and the pan-PAK inhibitor PF-3758309. |
| Conditions | Cell-free kinase assays (specific assay conditions not detailed in datasheets) |
Why This Matters
This selectivity profile makes LCH-7749944 a superior choice for researchers needing to minimize confounding effects from PAK1, PAK5, or PAK6 inhibition in their PAK4-focused studies.
- [1] Murray BW, Guo C, Piraino J, Westwick JK, Zhang C, Lamerdin J, et al. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc Natl Acad Sci U S A. 2010 May 25;107(20):9446-51. View Source
